1-Pentanone, 3-hydroxy-2-methyl-1-phenyl-
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Overview
Description
1-Pentanone, 3-hydroxy-2-methyl-1-phenyl- is an organic compound with the molecular formula C12H16O2 It is a ketone with a phenyl group attached to the first carbon and a hydroxyl group on the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Pentanone, 3-hydroxy-2-methyl-1-phenyl- can be synthesized through several methods. One common approach involves the reaction of phenylmagnesium bromide with 3-hydroxy-2-methylpentanone under controlled conditions. This reaction typically requires anhydrous conditions and a suitable solvent such as diethyl ether or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve the use of Grignard reagents, where phenylmagnesium bromide reacts with a suitable precursor to yield the desired product. The reaction conditions are optimized to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-Pentanone, 3-hydroxy-2-methyl-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products
Oxidation: Formation of 3-oxo-2-methyl-1-phenylpentanoic acid.
Reduction: Formation of 3-hydroxy-2-methyl-1-phenylpentanol.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
1-Pentanone, 3-hydroxy-2-methyl-1-phenyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-Pentanone, 3-hydroxy-2-methyl-1-phenyl- involves its interaction with various molecular targets. The hydroxyl and carbonyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The phenyl group can participate in π-π interactions with aromatic amino acids in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
Valerophenone: Similar structure but lacks the hydroxyl group.
2-Pentanone, 3-methyl-: Similar structure but with a different substitution pattern on the carbon chain.
Uniqueness
1-Pentanone, 3-hydroxy-2-methyl-1-phenyl- is unique due to the presence of both a hydroxyl and a phenyl group, which confer distinct chemical and biological properties.
Properties
CAS No. |
79314-55-9 |
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Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
3-hydroxy-2-methyl-1-phenylpentan-1-one |
InChI |
InChI=1S/C12H16O2/c1-3-11(13)9(2)12(14)10-7-5-4-6-8-10/h4-9,11,13H,3H2,1-2H3 |
InChI Key |
JKUZVRUHLINACA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C)C(=O)C1=CC=CC=C1)O |
Origin of Product |
United States |
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